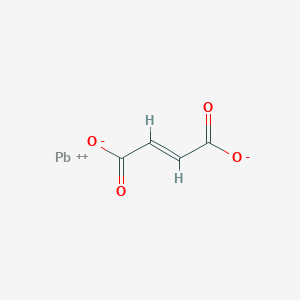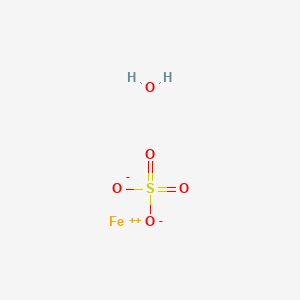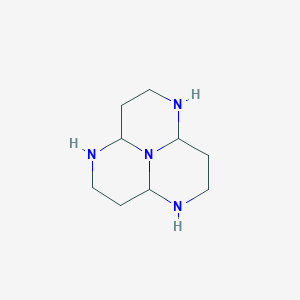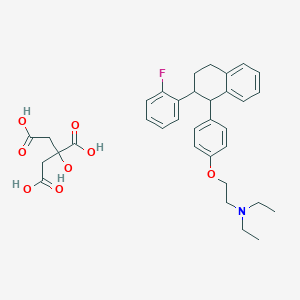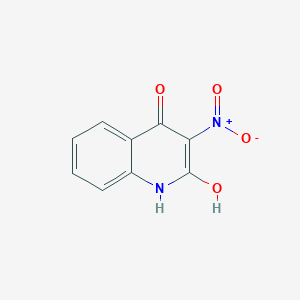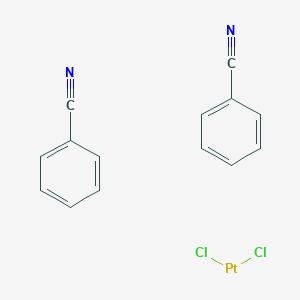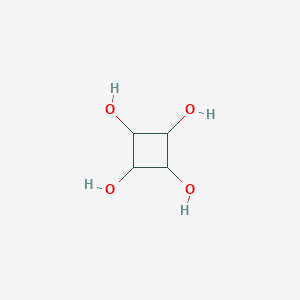![molecular formula C7H10Cl2 B078286 (1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane CAS No. 14627-75-9](/img/structure/B78286.png)
(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane, also known as (+)-trans-ACBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The exact mechanism of action of (+)-trans-ACBD is not fully understood, but it is believed to act on the GABAergic system in the brain, which plays a crucial role in regulating neuronal activity. Specifically, (+)-trans-ACBD has been shown to enhance the activity of GABA receptors, which can lead to increased inhibition of neuronal activity and a reduction in seizure activity.
Biochemical And Physiological Effects
In addition to its effects on the GABAergic system, (+)-trans-ACBD has been shown to have other biochemical and physiological effects. It has been shown to modulate the release of glutamate, another neurotransmitter involved in neuronal activity, and to have antioxidant properties. Additionally, (+)-trans-ACBD has been shown to increase mitochondrial function and reduce oxidative stress, which may contribute to its neuroprotective effects.
Advantages And Limitations For Lab Experiments
One advantage of using (+)-trans-ACBD in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, (+)-trans-ACBD is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using (+)-trans-ACBD is its high cost compared to other compounds that may have similar effects. Additionally, (+)-trans-ACBD may have limited solubility in certain solvents, which can make it difficult to work with in some experimental setups.
Future Directions
There are several potential future directions for research involving (+)-trans-ACBD. One area of interest is its potential use in the treatment of neurological disorders, particularly epilepsy and Parkinson's disease. Additionally, (+)-trans-ACBD may have applications in the field of organic synthesis, particularly as a chiral auxiliary. Further research is also needed to fully understand the mechanism of action of (+)-trans-ACBD and its effects on neuronal activity and mitochondrial function. Finally, there may be potential applications for (+)-trans-ACBD in other fields, such as materials science or catalysis.
Synthesis Methods
(+)-trans-ACBD can be synthesized through a multi-step process involving the reaction of cyclohexene with chlorine gas to form 1,2-dichlorocyclohexane, followed by a Diels-Alder reaction with maleic anhydride to produce cis-5-norbornene-endo-2,3-dicarboxylic anhydride. The anhydride can then be converted to (+)-trans-ACBD through a series of steps involving reduction, hydrolysis, and decarboxylation.
Scientific Research Applications
(+)-trans-ACBD has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and Parkinson's disease. It has been shown to have anticonvulsant and neuroprotective properties, as well as the ability to increase dopamine release in the brain. Additionally, (+)-trans-ACBD has been investigated for its potential use as a chiral auxiliary in organic synthesis reactions.
properties
CAS RN |
14627-75-9 |
|---|---|
Product Name |
(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane |
Molecular Formula |
C7H10Cl2 |
Molecular Weight |
165.06 g/mol |
IUPAC Name |
(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10Cl2/c8-6-4-1-2-5(3-4)7(6)9/h4-7H,1-3H2/t4-,5+,6+,7- |
InChI Key |
FRNCOQMOHQNWML-RNGGSSJXSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@@H]([C@@H]2Cl)Cl |
SMILES |
C1CC2CC1C(C2Cl)Cl |
Canonical SMILES |
C1CC2CC1C(C2Cl)Cl |
synonyms |
Bicyclo[2.2.1]heptane, 2,3-dichloro-, (1R,2S,3R,4S)-rel- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



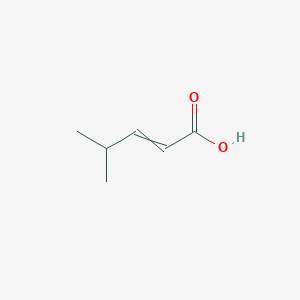
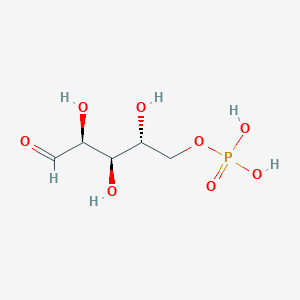
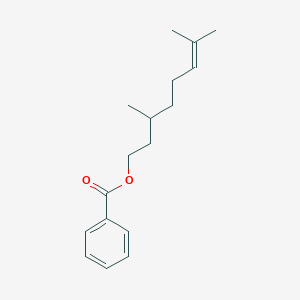

![4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B78216.png)
